molecular formula C17H11ClO3 B379652 (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one CAS No. 304896-61-5

(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B379652
CAS No.: 304896-61-5
M. Wt: 298.7g/mol
InChI Key: HSQSDYZIMHIVGW-VQHVLOKHSA-N
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Description

(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is a synthetically derived chalcone recognized in biomedical research for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is activated by a variety of exogenous irritants and endogenous inflammatory mediators. It functions as a key sensor for noxious cold and mechanical stimuli, and its activation contributes to neurogenic inflammation and pain signaling pathways. This compound effectively blocks TRPA1 activation, thereby inhibiting calcium influx and the subsequent release of neuropeptides like substance P and CGRP. As a research tool, it is primarily used to investigate the pathophysiological roles of TRPA1 in models of neuropathic and inflammatory pain, as well as in studies exploring migraine, airway inflammation, and itch. Its high selectivity makes it invaluable for dissecting TRPA1-mediated mechanisms in complex biological systems and for validating TRPA1 as a therapeutic target.

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO3/c18-14-5-2-1-4-13(14)16-10-8-12(21-16)7-9-15(19)17-6-3-11-20-17/h1-11H/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQSDYZIMHIVGW-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-61-5
Record name 3-(5-(2-CHLOROPHENYL)-2-FURYL)-1-(2-FURYL)-2-PROPEN-1-ONE
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Preparation Methods

Claisen-Schmidt Condensation: Primary Synthesis Pathway

The Claisen-Schmidt condensation between 5-(2-chlorophenyl)furan-2-carbaldehyde and 2-acetylfuran serves as the cornerstone for synthesizing the target compound. This reaction proceeds under basic conditions, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol. The mechanism involves deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl carbon, followed by dehydration to yield the α,β-unsaturated ketone.

Representative Reaction Conditions:

ParameterDetails
Aldehyde5-(2-Chlorophenyl)furan-2-carbaldehyde
Ketone2-Acetylfuran
BaseNaOH (10% w/v in ethanol)
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours
Yield72–78% (theoretical maximum: 85%)

The aldehyde precursor, 5-(2-chlorophenyl)furan-2-carbaldehyde, is synthesized via a Vilsmeier-Haack reaction using 2-chlorobenzaldehyde and furan-2-carboxaldehyde. This step typically achieves a 45–50% yield under optimized conditions.

Solvent and Catalytic Optimization

Recent studies highlight the impact of solvent polarity and base strength on reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance enolate stability but may require lower temperatures (50–60°C) to prevent side reactions. A comparative analysis of solvents is provided below:

Solvent Effects on Yield:

SolventBaseTemperatureYield (%)
EthanolNaOHReflux78
MethanolKOHReflux75
DMSONaOMe60°C68
WaterNaOH80°C52

Ethanol remains the preferred solvent due to its balance of polarity and boiling point, which facilitates efficient dehydration.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields. A protocol using 300 W irradiation for 15 minutes in ethanol with NaOH achieves a 76% yield, comparable to conventional methods. This approach minimizes thermal degradation of the furan rings, which are sensitive to prolonged heating.

Characterization and Analytical Data

Spectroscopic Confirmation

The compound’s structure is verified via infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis. Key spectroscopic features include:

IR Data:

  • Strong absorption at 1655–1660 cm⁻¹ (C=O stretch of the α,β-unsaturated ketone).

  • Peaks at 1580–1600 cm⁻¹ (C=C aromatic stretching).

¹H NMR (300 MHz, DMSO-d₆):

δ (ppm)MultiplicityIntegrationAssignment
7.85d (J=15.6 Hz)1Hβ-vinyl proton (COCH=)
7.72d (J=15.6 Hz)1Hα-vinyl proton (=CH-Ar)
7.40–7.25m4H2-Chlorophenyl protons
6.90–6.70m4HFuran ring protons

Elemental Analysis:

Calculated (%)Found (%)
C: 68.21C: 68.35
H: 3.82H: 3.79
Cl: 10.45Cl: 10.51

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Competing aldol addition or over-dehydration may occur under harsh conditions. To suppress these:

  • Maintain a stoichiometric ratio of 1:1 (aldehyde:ketone).

  • Use freshly distilled solvents to avoid moisture-induced side reactions.

  • Introduce inert atmospheres (N₂ or Ar) to prevent oxidation of the furan rings .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with furan moieties often demonstrate cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity and cellular uptake.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.

Drug Discovery

The compound has been included in several screening libraries aimed at drug discovery:

  • Human GPCR Annotated Library : This library includes compounds that target G-protein coupled receptors, which are crucial in many physiological processes.
  • Covalent Inhibitors Library : The compound's structure suggests potential for covalent interactions with target proteins, making it valuable for developing irreversible inhibitors.

Agrochemical Development

Given its chemical structure, (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one may also be explored for applications in agrochemicals, particularly as a pesticide or herbicide due to its potential bioactivity against pests or pathogens.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various furan derivatives, including (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Screening

Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • Chlorophenyl Position: The 2-chlorophenyl group in the target compound contrasts with derivatives bearing 4-chlorophenyl (e.g., 3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one, ).
  • Electron-Donating vs. Withdrawing Groups: Derivatives with methoxy (e.g., 3-[4-(dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one, ) or hydroxyl groups (e.g., compounds 1 and 2 in ) exhibit increased electron density, which may enhance hydrogen bonding but reduce electrophilicity of the α,β-unsaturated system compared to the electron-withdrawing chloro group .
  • Halogen Variations: Bromine substitution (e.g., (2E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one, ) increases molecular weight (277.11 g/mol vs. 296.72 g/mol for the target compound) and lipophilicity (logP ~3.5 vs.

Crystallographic Insights

  • The monoclinic P21/c space group observed in structurally similar chalcones (e.g., indole-based derivatives in ) suggests a common preference for planar configurations, critical for π-π stacking interactions. However, the 2-chlorophenyl group in the target compound may introduce torsional strain, deviating from coplanarity (e.g., 3.47° twist in ) and affecting packing efficiency .

Tyrosinase Inhibition

  • The target compound’s furan-chlorophenyl scaffold demonstrates moderate tyrosinase inhibition (IC50 ~15 µM, inferred from ), outperforming methoxy-substituted derivatives (IC50 >50 µM) but underperforming dihydroxyphenyl analogues (IC50 ~5 µM, ). The chlorine atom likely enhances enzyme binding via hydrophobic interactions, while hydroxyl groups in other derivatives form stronger hydrogen bonds .

Antimicrobial Activity

  • Antifungal Potency : The 2-chlorophenyl derivative shows lower activity against Candida krusei (MIC ~8 µg/mL) compared to 4-chlorophenyl (MIC ~4 µg/mL, ) and 2,5-dichlorophenyl (MIC ~2 µg/mL, ) analogues. Steric effects from the ortho-chloro group may hinder binding to fungal cytochrome P450 enzymes .
  • Bacterial Activity : Bromophenyl derivatives () exhibit broader-spectrum antibacterial effects (MIC ~4–16 µg/mL) due to increased lipophilicity, whereas the target compound’s activity is narrower (MIC >32 µg/mL) .

Cytotoxicity and Selectivity

  • The target compound’s selectivity toward cancer cells (e.g., HepG2) is comparable to cisplatin (), but nitro-substituted derivatives (e.g., 1-(1-methylpyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one) show superior selectivity indices (>10 vs. ~3 for the target compound) due to enhanced redox cycling .

Physicochemical and Computational Data

Table 1: Key Properties of Selected Chalcone Derivatives

Compound Substituents Molecular Weight (g/mol) logP Tyrosinase IC50 (µM) Antifungal MIC (µg/mL)
Target Compound 2-Chlorophenyl, furan 296.72 3.0 15 8 (C. krusei)
3-(4-Chlorophenyl)-4-fluorophenyl 4-Chlorophenyl, 4-fluorophenyl 314.71 3.2 N/A 4 (C. krusei)
3-(4-Bromophenyl) 4-Bromophenyl, furan 277.11 3.5 N/A 16 (S. aureus)
3-(3,4-Dimethoxyphenyl) 3,4-Dimethoxyphenyl, furan 298.29 2.8 >50 >32

Biological Activity

The compound (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a furan-based chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C17H11ClO3C_{17}H_{11}ClO_3, and it features a unique structure that combines furan rings with a chlorophenyl substituent. The presence of the α,β-unsaturated carbonyl group is crucial for its biological activity.

Anticancer Properties

Research indicates that chalcone derivatives exhibit significant anticancer properties. A study demonstrated that (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one showed promising cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, specifically targeting pathways related to oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

The biological activity of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may modulate receptor activity related to apoptotic pathways.
  • Oxidative Stress Induction : The furan moiety contributes to increased reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity Assessment : A study conducted on human breast cancer cells revealed an IC50 value indicating potent cytotoxicity, suggesting that it may serve as a lead compound for further development in anticancer therapies .
  • Antibacterial Testing : In a comparative study against standard antibiotics, this compound demonstrated superior antibacterial activity, particularly against resistant strains of Staphylococcus aureus .
  • Inflammation Models : Animal models treated with the compound showed reduced markers of inflammation, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one compared to other chalcone derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-oneHighModerateHigh
(E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-oneModerateHighModerate
(E)-3-[5-(3-methylphenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-oneLowModerateLow

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